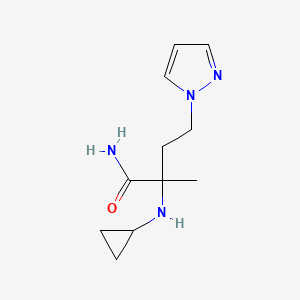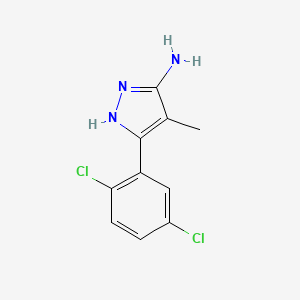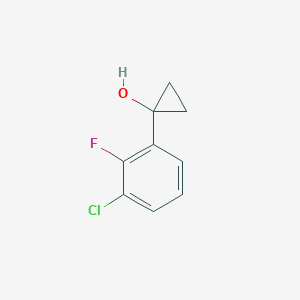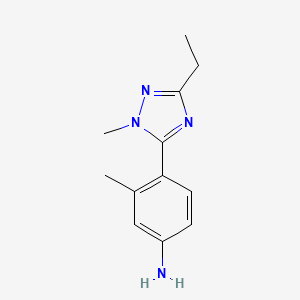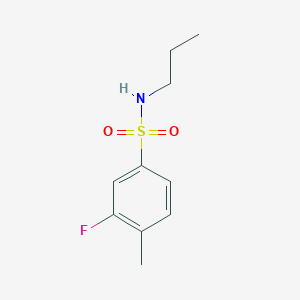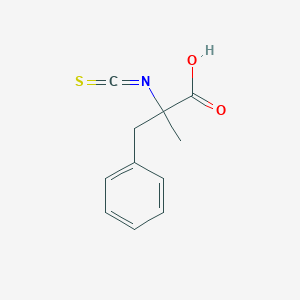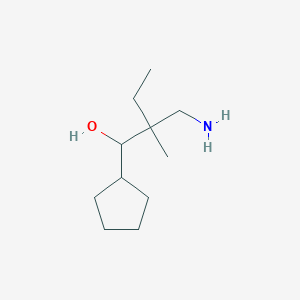
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluoroindole moiety, and a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Indole Functionalization: The fluoroindole moiety can be synthesized via electrophilic fluorination of indole derivatives.
Coupling Reaction: The final step involves coupling the Fmoc-protected amino acid with the fluoroindole derivative under peptide coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the carbonyl groups or the indole ring.
Substitution: The fluoro group on the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP can be used for oxidation.
Reduction: Common reducing agents include NaBH4 and LiAlH4.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the field of peptide synthesis due to the Fmoc protecting group.
Biology
In biological research, the compound may be used to study the effects of fluorinated indole derivatives on biological systems, including their interactions with proteins and enzymes.
Medicine
Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors due to the unique structural features of the compound.
Industry
In industry, the compound may be used in the synthesis of advanced materials or as a precursor for other specialized chemicals.
Wirkmechanismus
The mechanism by which 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Protected Amino Acids: Other Fmoc-protected amino acids share the Fmoc group but differ in their side chains.
Fluoroindole Derivatives: Compounds with similar indole structures but different substituents.
Propanoic Acid Derivatives: Compounds with a propanoic acid backbone but different functional groups.
Uniqueness
The uniqueness of 2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluoro-1h-indol-3-yl)propanoic acid lies in its combination of the Fmoc group, fluoroindole moiety, and propanoic acid backbone, which provides distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H21FN2O4 |
|---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H21FN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31) |
InChI-Schlüssel |
GIPFRXZWFYXWKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


